molecular formula C15H8N2O3S B14881161 7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one

7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one

Cat. No.: B14881161
M. Wt: 296.3 g/mol
InChI Key: QXYRRRYUUPMGKJ-UHFFFAOYSA-N
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Description

7-(Thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thieno[2,3-d]pyrimidine moiety with a chromen-2-one scaffold. The fusion of these two heterocyclic systems endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with chromen-2-one derivatives under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(Thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(Thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets within the cell. The compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one is unique due to its dual heterocyclic structure, which combines the properties of both thieno[2,3-d]pyrimidine and chromen-2-one. This fusion enhances its biological activity and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H8N2O3S

Molecular Weight

296.3 g/mol

IUPAC Name

7-thieno[2,3-d]pyrimidin-4-yloxychromen-2-one

InChI

InChI=1S/C15H8N2O3S/c18-13-4-2-9-1-3-10(7-12(9)20-13)19-14-11-5-6-21-15(11)17-8-16-14/h1-8H

InChI Key

QXYRRRYUUPMGKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C=CSC4=NC=N3

Origin of Product

United States

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